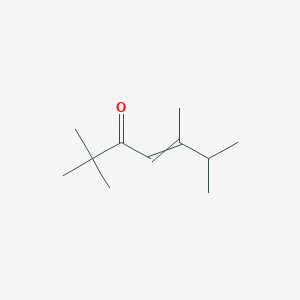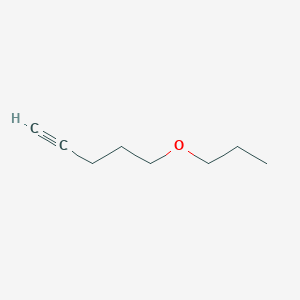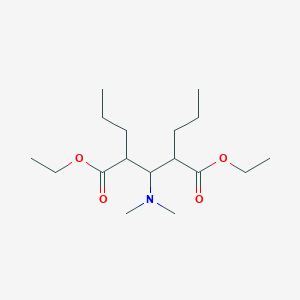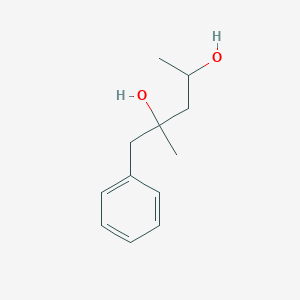
Chloro(dichloromethyl)iminophosphanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloro(dichloromethyl)iminophosphanium is a chemical compound with the molecular formula CCl3NP. It is known for its unique structure and reactivity, making it a subject of interest in various fields of chemistry and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of chloro(dichloromethyl)iminophosphanium typically involves the reaction of dichloromethylamine with phosphorus trichloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through distillation or recrystallization to obtain a pure compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then subjected to rigorous quality control measures before being used in various applications .
Análisis De Reacciones Químicas
Types of Reactions
Chloro(dichloromethyl)iminophosphanium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The chlorine atoms in the compound can be substituted with other groups, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation can lead to the formation of phosphine oxides, while substitution reactions can yield a wide range of substituted phosphine derivatives .
Aplicaciones Científicas De Investigación
Chloro(dichloromethyl)iminophosphanium has several applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of phosphine derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a catalyst in certain industrial processes
Mecanismo De Acción
The mechanism of action of chloro(dichloromethyl)iminophosphanium involves its interaction with various molecular targets. The compound can form complexes with metals, which can then participate in catalytic cycles. It can also interact with nucleophiles and electrophiles, leading to various chemical transformations. The exact pathways and molecular targets depend on the specific application and reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
Chloromethylphosphine: Similar in structure but with different reactivity.
Dichloromethylphosphine: Shares some chemical properties but differs in its applications.
Trichloromethylphosphine: Has a similar backbone but different substitution patterns .
Uniqueness
Chloro(dichloromethyl)iminophosphanium is unique due to its specific combination of chlorine and iminophosphanium groups, which confer distinct reactivity and applications. Its ability to undergo a wide range of chemical reactions and form various derivatives makes it a versatile compound in both research and industrial settings .
Propiedades
Número CAS |
89945-74-4 |
|---|---|
Fórmula molecular |
CH2Cl3NP+ |
Peso molecular |
165.36 g/mol |
Nombre IUPAC |
chloro-(dichloromethyl)-iminophosphanium |
InChI |
InChI=1S/CH2Cl3NP/c2-1(3)6(4)5/h1,5H/q+1 |
Clave InChI |
MOBIWJIANPJFRH-UHFFFAOYSA-N |
SMILES canónico |
C([P+](=N)Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


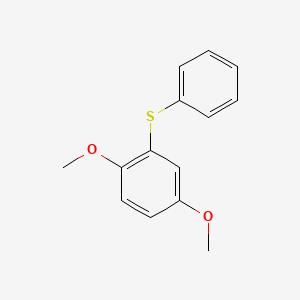
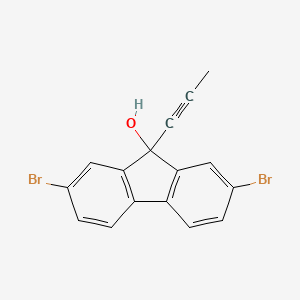
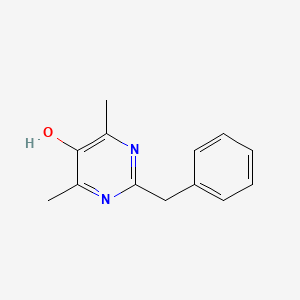
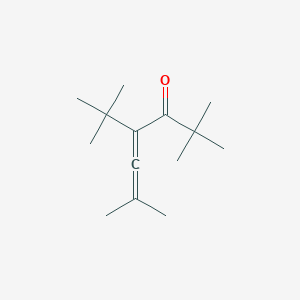
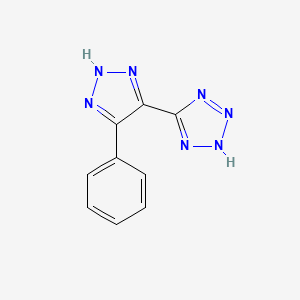
![4,6,6,9-Tetramethyl-7,8-dihydro-2H,6H-[1,3]dioxolo[4,5-g][1]benzopyran](/img/structure/B14398877.png)
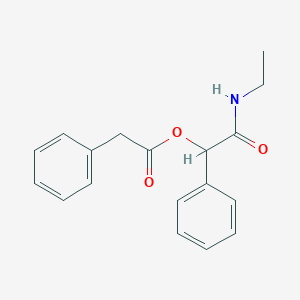
![2-Propen-1-one, 3-(4-chlorophenyl)-1-[4-(phenylamino)phenyl]-](/img/structure/B14398880.png)
